molecular formula C8H15NO B8597435 3-Ethyl-3-hydroxymethyl-pentanenitrile CAS No. 1219088-49-9

3-Ethyl-3-hydroxymethyl-pentanenitrile

Cat. No.: B8597435
CAS No.: 1219088-49-9
M. Wt: 141.21 g/mol
InChI Key: UVGFYFIEHDDXEL-UHFFFAOYSA-N
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Description

3-Ethyl-3-hydroxymethyl-pentanenitrile is a chemical compound of interest in organic synthesis and pharmaceutical research. It features both hydroxyl and nitrile functional groups on a pentane backbone, making it a potential precursor or intermediate for the development of more complex molecules. Compounds of this structural class are often utilized as building blocks in asymmetric synthesis and for the preparation of fine chemicals. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to consult the relevant scientific literature and safety data sheets prior to use. Specific physical, chemical, and spectroscopic data for this compound should be confirmed by the supplier.

Properties

CAS No.

1219088-49-9

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-ethyl-3-(hydroxymethyl)pentanenitrile

InChI

InChI=1S/C8H15NO/c1-3-8(4-2,7-10)5-6-9/h10H,3-5,7H2,1-2H3

InChI Key

UVGFYFIEHDDXEL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC#N)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison
Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
3-Ethyl-3-hydroxymethyl-pentanenitrile C₈H₁₅NO 141.21 Nitrile, hydroxymethyl Branched, polar substituents
3-Ethyl-2,4-pentanedione C₇H₁₀O₂ 126.15 Diketone Chelating agent, enolate formation
3-Amino-pentanenitrile hydrochloride C₅H₁₁ClN₂ 134.61 Nitrile, amine (protonated) Ionic, water-soluble
3-Methylpentane C₆H₁₄ 86.18 Alkane Nonpolar, low reactivity

Key Observations :

  • Functional Groups: The target compound’s nitrile group is shared with 3-amino-pentanenitrile hydrochloride , but the latter’s amine substituent enhances solubility in polar solvents. In contrast, 3-ethyl-2,4-pentanedione contains diketone groups, enabling metal coordination and keto-enol tautomerism, unlike the nitrile’s electrophilic reactivity.
Table 2: Reactivity and Use Cases
Compound Reactivity Profile Applications
3-Ethyl-3-hydroxymethyl-pentanenitrile - Nitrile hydrolysis to carboxylic acids/amides <br /> - Hydroxymethyl participation in esterification - Intermediate for drug synthesis <br /> - Polymer crosslinking agents
3-Ethyl-2,4-pentanedione - Enolate formation <br /> - Coordination with metals (e.g., Cu²⁺, Fe³⁺) - Catalysis <br /> - Ligand synthesis
3-Amino-pentanenitrile hydrochloride - Amine-nitrile conjugation <br /> - Salt stability in aqueous media - Pharmaceutical precursors <br /> - Ionic liquids
3-Methylpentane - Combustion <br /> - Radical reactions - Fuel additive <br /> - Solvent

Key Findings :

  • Nitrile Derivatives: Both the target compound and 3-amino-pentanenitrile hydrochloride exhibit nitrile reactivity, but the latter’s ionic nature (due to HCl) enhances bioavailability in drug formulations.
  • Hydroxymethyl vs. Diketone: The hydroxymethyl group in the target compound may participate in hydrogen bonding, unlike the nonpolar 3-methylpentane , but lacks the chelation capacity of 3-ethyl-2,4-pentanedione .

Physical Properties and Solubility

Hypothetical Data (Based on Structural Analogues) :

  • Boiling Point: The target compound’s polarity (nitrile + hydroxymethyl) suggests a higher boiling point (~200–220°C) compared to 3-methylpentane (63°C) but lower than 3-amino-pentanenitrile hydrochloride (decomposes before boiling).
  • Solubility : Likely miscible in polar aprotic solvents (e.g., DMF, acetone) due to nitrile and hydroxymethyl groups, contrasting with 3-methylpentane’s affinity for hydrocarbons.

Q & A

Basic: What experimental methodologies are recommended for determining the thermodynamic properties (e.g., boiling point, enthalpy of vaporization) of 3-Ethyl-3-hydroxymethyl-pentanenitrile?

Answer:
Critical thermodynamic parameters, such as boiling point (Tboil) and enthalpy of vaporization (ΔvapH), are determined using advanced calorimetric techniques. For example:

  • Boiling Point : Measured via dynamic distillation under reduced pressure to minimize thermal decomposition, with temperature calibration using NIST-certified standards .
  • Enthalpy of Vaporization : Determined using a vapor pressure isoteniscope, correlating pressure-temperature data with the Clausius-Clapeyron equation .
ParameterMethodReference Standard
TboilDynamic distillationNIST SRD 69
ΔvapHVapor pressure isoteniscopeNIST SRD 69
TfusDifferential Scanning Calorimetry (DSC)NIST SRD 69

Advanced: How can researchers address discrepancies between computational predictions and experimental data for the molecular geometry of 3-Ethyl-3-hydroxymethyl-pentanenitrile?

Answer:
Discrepancies often arise from approximations in density functional theory (DFT) models or solvent effects in experimental measurements. To resolve:

Cross-validate computational results using higher-level theories (e.g., CCSD(T)) for optimized geometries.

Compare experimental data (e.g., X-ray crystallography or rotational spectroscopy) with DFT predictions to identify systematic errors.

Account for solvent interactions by simulating NMR chemical shifts in explicit solvent models (e.g., COSMO-RS) and comparing with empirical data .

Basic: What chromatographic methods are suitable for purity analysis of 3-Ethyl-3-hydroxymethyl-pentanenitrile?

Answer:
Reverse-phase HPLC with UV detection (λmax ≈ 255 nm) is optimal. Use a C18 column and a mobile phase of methanol-acetonitrile-buffer (70:30 ratio, pH 7.5 ). Calibrate with certified reference materials and validate peak homogeneity using mass spectrometry (e.g., GC-MS ).

Advanced: How can researchers mitigate hydrolysis of 3-Ethyl-3-hydroxymethyl-pentanenitrile during kinetic studies in aqueous media?

Answer:

  • Control pH : Conduct experiments in buffered solutions (pH 4–6) to slow hydrolysis.
  • Use aprotic solvents : Replace water with anhydrous acetonitrile or DMSO where possible.
  • Monitor degradation : Track nitrile-to-amide conversion via <sup>13</sup>C NMR or FTIR (C≡N peak at ~2240 cm<sup>-1</sup> ).

Basic: What spectroscopic techniques are most effective for structural elucidation of 3-Ethyl-3-hydroxymethyl-pentanenitrile?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign branching patterns using DEPT-135 and HSQC (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm ).
  • IR Spectroscopy : Confirm nitrile functionality via C≡N stretch (2240 cm<sup>-1</sup>) and hydroxyl stretch (3400 cm<sup>-1</sup> ).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]<sup>+</sup> and fragment patterns .

Advanced: How should researchers design experiments to resolve contradictions in reported reaction kinetics for 3-Ethyl-3-hydroxymethyl-pentanenitrile under varying temperatures?

Answer:

  • Isothermal Kinetics : Perform reactions at controlled temperatures (±0.1°C) using a jacketed reactor.
  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track real-time nitrile consumption.
  • Statistical Analysis : Apply Arrhenius and Eyring-Polanyi models to reconcile rate discrepancies, ensuring error margins in activation energy (Ea) calculations are <5% .

Basic: What are the recommended storage conditions to prevent degradation of 3-Ethyl-3-hydroxymethyl-pentanenitrile?

Answer:

  • Temperature : Store at -20°C in sealed, amber vials to limit photodegradation.
  • Atmosphere : Use argon or nitrogen headspace to inhibit oxidation.
  • Stability Validation : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks .

Advanced: How can computational chemistry guide the optimization of synthetic pathways for 3-Ethyl-3-hydroxymethyl-pentanenitrile?

Answer:

  • Reaction Modeling : Simulate transition states (e.g., for nitrile alkylation) using DFT to identify energy barriers.
  • Solvent Screening : Predict solvent effects on yield via COSMO-RS simulations.
  • Byproduct Analysis : Use molecular dynamics to trace side reactions (e.g., hydrolysis) and adjust stoichiometry .

Basic: What safety protocols are essential when handling 3-Ethyl-3-hydroxymethyl-pentanenitrile in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (P261 ).
  • PPE : Wear nitrile gloves, goggles, and lab coats (P280 ).
  • Spill Management : Neutralize spills with activated charcoal and dispose as hazardous waste .

Advanced: How can isotopic labeling (e.g., <sup>15</sup>N) aid in mechanistic studies of 3-Ethyl-3-hydroxymethyl-pentanenitrile’s reactivity?

Answer:

  • Tracer Studies : Synthesize <sup>15</sup>N-labeled analogs to track nitrile group participation in reactions via <sup>15</sup>N NMR.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates between labeled/unlabeled compounds to elucidate rate-determining steps.
  • Metabolic Pathways : Use <sup>13</sup>C labeling in biodegradation studies to identify intermediates .

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